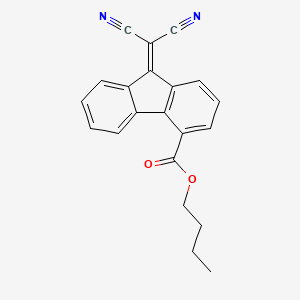
Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE: is a novel organic compound known for its excellent fluorescent properties. It has a stable molecular structure and high solubility in organic solvents. This compound is commonly used in fluorescence labeling, bioimaging, and chemical sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE typically involves chemical synthesis methods that are common in organic chemistry laboratories. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include fluorene derivatives and butyl esters.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: : In industrial settings, the production of BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The industrial methods are designed to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions may produce a variety of substituted fluorene compounds .
Scientific Research Applications
BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe in chemical sensors to detect various analytes.
Biology: The compound is employed in bioimaging techniques to visualize biological structures and processes.
Mechanism of Action
The mechanism by which BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at different wavelengths, making it useful for fluorescence-based applications. The molecular targets and pathways involved in its action depend on the specific application, such as binding to specific biomolecules in bioimaging .
Comparison with Similar Compounds
Similar Compounds
BUTYL 9-(DICYANOMETHYLIDENE)-9H-FLUORENE-4-CARBOXYLATE: This compound has a similar structure but may have different functional groups or substituents.
FLUORENE DERIVATIVES: Other fluorene derivatives with different substituents can exhibit similar fluorescent properties.
Uniqueness: : BUTYL 9-(DICYANOMETHYLIDENE)FLUORENE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer its excellent fluorescent properties and high solubility in organic solvents. These characteristics make it particularly suitable for applications in fluorescence labeling, bioimaging, and chemical sensors .
Properties
CAS No. |
93376-18-2 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl 9-(dicyanomethylidene)fluorene-4-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-19(14(12-22)13-23)15-7-4-5-8-16(15)20(17)18/h4-10H,2-3,11H2,1H3 |
InChI Key |
KGZSDXHNEWSCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















